2-Amino-1-biphenyl-4-ylethanone hydrochloride

Vue d'ensemble

Description

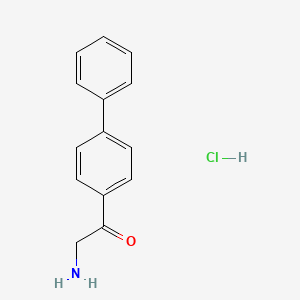

2-Amino-1-biphenyl-4-ylethanone hydrochloride is a chemical compound with the molecular formula C14H13NO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a biphenyl structure, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-biphenyl-4-ylethanone hydrochloride typically involves the reaction of 4-bromoacetophenone with aniline in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-biphenyl-4-ylethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro-1-biphenyl-4-ylethanone derivatives.

Reduction: 2-Amino-1-biphenyl-4-ylethanol.

Substitution: Halogenated biphenyl derivatives.

Applications De Recherche Scientifique

Synthesis of 2-Amino-1-biphenyl-4-ylethanone Hydrochloride

The compound can be synthesized through various methods. One notable synthetic route involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. For instance, palladium-catalyzed reactions have shown promising yields in synthesizing related compounds, indicating the potential for efficient production of this compound .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of the amino group contributes to this property by scavenging free radicals, which can mitigate oxidative stress in biological systems .

Adrenergic Receptor Activity

In vitro studies have demonstrated that derivatives of this compound can interact with adrenergic receptors. For example, certain analogs have shown inhibition of β1 and β2 adrenergic receptors, which are critical in cardiovascular regulation. This suggests potential applications in treating conditions like hypertension or heart failure .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been explored for its ability to protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: Cardiovascular Research

A study focusing on the cardiovascular effects of related compounds found that certain biphenyl derivatives could significantly reduce heart rate and contractility in isolated guinea pig atria. This was attributed to their action on adrenergic receptors, suggesting that this compound may have similar effects .

| Compound | % Inhibition of Heart Rate | % Inhibition of Contractility |

|---|---|---|

| Propranolol | 70% | 60% |

| Compound A (similar) | 22% - 31% | 30% - 55% |

Case Study 2: Antioxidant Activity

In a comparative study evaluating the antioxidant capacity of various compounds, this compound was found to exhibit a significant reduction in lipid peroxidation levels in cellular models, highlighting its potential as a therapeutic agent against oxidative damage .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cardiovascular Disorders : Its interaction with adrenergic receptors may provide a basis for developing treatments for heart-related conditions.

- Neurodegenerative Diseases : The neuroprotective properties suggest potential use in therapies aimed at diseases like Alzheimer's or Parkinson's.

- Antioxidant Supplementation : Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress.

Mécanisme D'action

The mechanism of action of 2-Amino-1-biphenyl-4-ylethanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-1-biphenyl-4-ylethanol

- 4-Amino-1-biphenyl-2-ylethanone

- 2-Nitro-1-biphenyl-4-ylethanone

Uniqueness

2-Amino-1-biphenyl-4-ylethanone hydrochloride is unique due to its specific combination of functional groups and biphenyl structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific applications.

Activité Biologique

Introduction

2-Amino-1-biphenyl-4-ylethanone hydrochloride, also known by its CAS number 71350-68-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structure

The chemical structure of this compound includes:

- A biphenyl moiety

- An amino group

- A ketone functional group

This structure is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with appropriate amine and carbonyl precursors under controlled conditions. The specific synthetic routes can vary, impacting yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cell growth and survival.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. This effect is likely mediated through the modulation of inflammatory cytokines.

Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms and potential clinical applications.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be harnessed for therapeutic purposes in inflammatory diseases.

Propriétés

IUPAC Name |

2-amino-1-(4-phenylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9H,10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCLXUJJCNIJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.